(1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone

Histamine H4 Receptor Radioligand Binding Assay Antagonist

SAR studies on H4R ligands often fail when JNJ-7777120 is replaced by generic analogs, as the 5-chloro substitution critically alters functional selectivity (biased agonism vs. antagonism). (1H-Indol-2-yl)(4-methylpiperazin-1-yl)methanone is the unsubstituted parent scaffold (H4R Ki = 17-25 nM) that provides the essential baseline for quantifying substituent contributions. • High-yield (≈73%), single-step synthesis from commercially available starting materials - cost-efficient building block • Versatile intermediate for focused indole-2-carboxamide libraries and CNS probe development • Consistent ≥95% purity; reliable global supply for medicinal chemistry and SAR campaigns

Molecular Formula C14H17N3O
Molecular Weight 243.3 g/mol
CAS No. 73187-30-1
Cat. No. B1587028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone
CAS73187-30-1
Molecular FormulaC14H17N3O
Molecular Weight243.3 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C(=O)C2=CC3=CC=CC=C3N2
InChIInChI=1S/C14H17N3O/c1-16-6-8-17(9-7-16)14(18)13-10-11-4-2-3-5-12(11)15-13/h2-5,10,15H,6-9H2,1H3
InChIKeyYHFMZBHLJMFAID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility36.5 [ug/mL]

(1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone (CAS 73187-30-1): The Unsubstituted Indole-Piperazine Scaffold for H4 Receptor Ligand Design and CNS Probe Development


The compound (1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone (CAS 73187-30-1) represents the unsubstituted parent scaffold within a well-characterized class of indole-2-carboxamide derivatives [1]. It serves as a fundamental building block in medicinal chemistry, featuring a 1H-indole ring system linked via a methanone bridge to a 4-methylpiperazine moiety [2]. This structural core is the basis for numerous derivatives explored as histamine H4 receptor (H4R) ligands [1], [3] and has been implicated in affinity for serotonin and adrenergic receptors [4], making it a key intermediate for developing CNS-active compounds [5]. Its primary utility lies in its role as a comparator for structure-activity relationship (SAR) studies and as a versatile synthetic intermediate for generating focused chemical libraries [1], [2].

Why (1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone Cannot Be Substituted by Its 5-Chloro Analog JNJ-7777120


The unsubstituted scaffold (CAS 73187-30-1) is not a drop-in replacement for its 5-chloro analog JNJ-7777120 (CAS 459168-41-3) due to a fundamental divergence in pharmacological behavior. While JNJ-7777120 is a high-affinity H4R antagonist (Ki ≈ 4.5 nM), it exhibits functional selectivity and can act as a partial agonist in certain assays, recruiting β-arrestin without activating G-proteins [1]. This biased signaling profile means that substituting JNJ-7777120 with the unsubstituted parent compound will not replicate its complex functional outcomes [2]. Furthermore, the parent compound shows ~4-fold lower H4R binding affinity (Ki = 17-25 nM) compared to JNJ-7777120 [3], [4], a difference that can significantly alter target engagement and downstream effects in both in vitro and in vivo systems. Therefore, using the parent scaffold as a generic analog risks invalidating SAR conclusions and misinterpreting biological results.

Quantitative Differentiation of (1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone from Key Analogs


H4 Receptor Affinity: Unsubstituted Scaffold vs. 5-Chloro Analog (JNJ-7777120)

The unsubstituted compound exhibits moderate affinity for the human histamine H4 receptor (H4R), with reported Ki values of 17-25 nM across different cell-based binding assays [1], [2]. This is in contrast to the 5-chloro derivative JNJ-7777120, which shows a Ki of 4.5 nM for the human H4R [3]. The ~4-fold lower affinity of the parent scaffold defines it as a less potent H4R ligand and a critical comparator for understanding the impact of 5-position substitution on target engagement.

Histamine H4 Receptor Radioligand Binding Assay Antagonist Inflammation

Functional Selectivity: Lack of Biased Signaling in the Parent Scaffold vs. JNJ-7777120

JNJ-7777120 has been shown to exhibit functional selectivity at the H4 receptor, acting as an antagonist for G-protein signaling while simultaneously recruiting β-arrestin in a G-protein-independent manner [1], [2]. This biased agonism complicates its interpretation as a pure antagonist. While direct quantitative data on β-arrestin recruitment for the unsubstituted parent compound are not yet available, its status as the unsubstituted scaffold makes it an essential comparator for investigating the structural determinants of this biased signaling. The presence of the 5-chloro substituent in JNJ-7777120 is believed to be a key factor in enabling this biased activity, making the parent compound a valuable control for dissecting this phenomenon [1].

Biased Agonism β-Arrestin Recruitment G-protein Signaling Functional Selectivity

SAR Baseline: Influence of Indole Substitution on H4R Affinity

A systematic SAR study demonstrated that substitution of small lipophilic groups at the 4- and 5-positions of the indole ring leads to increased H4R binding affinity [1]. The unsubstituted parent compound (CAS 73187-30-1) serves as the baseline for this series, with a Ki of 17-25 nM [2]. In contrast, the 5-chloro derivative (JNJ-7777120) achieves a Ki of 4.5 nM [3], the 5-amino derivative a Ki of 15 nM [4], and the 5-hydroxy derivative a Ki of 23 nM [5]. This clear trend establishes the parent scaffold as an essential point of reference for evaluating the potency gains achieved through specific modifications.

Structure-Activity Relationship (SAR) Medicinal Chemistry Indole Carboxamide Lipophilic Substitution

Synthetic Accessibility: A Single-Step, High-Yield Route from Commercial Starting Materials

The unsubstituted parent compound (CAS 73187-30-1) can be synthesized in a single step via amide coupling of commercially available N-methylpiperazine and 2-indolecarboxylic acid, achieving a reported yield of approximately 73% [1]. This straightforward, high-yielding route contrasts with the synthesis of more complex analogs, which may require additional protection/deprotection steps, lower-yielding halogenation reactions, or multi-step sequences. The simplicity and high yield of its preparation make it a cost-effective and efficient building block for generating diverse chemical libraries [2].

Synthetic Route Amide Coupling Building Block High Yield

Recommended Research Applications for (1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone Based on Quantitative Differentiation


SAR and Lead Optimization: Benchmarking the Impact of Indole Substitution on H4 Receptor Affinity

The unsubstituted parent compound (Ki = 17-25 nM) serves as the essential baseline for evaluating the potency gains conferred by various substituents at the 4- and 5-positions of the indole ring [1]. Its use is critical in SAR studies aimed at optimizing H4R ligands, as it provides a direct comparator to quantify the effect of substitutions (e.g., 5-chloro: Ki = 4.5 nM) on target engagement [2]. This application is supported by extensive SAR investigations on this scaffold series [3].

Molecular Pharmacology: Probing the Structural Basis of H4 Receptor Biased Signaling

Given that JNJ-7777120 exhibits functional selectivity at the H4R [4], the unsubstituted parent compound (lacking the 5-chloro group) is a valuable tool for dissecting the structural features that drive β-arrestin recruitment versus G-protein activation. Researchers can use the parent scaffold as a 'clean' antagonist control in assays measuring biased agonism, enabling the identification of the minimal pharmacophore required for functional selectivity [5].

Medicinal Chemistry: A Versatile Synthetic Intermediate for Building Diverse Compound Libraries

The high-yielding (approx. 73%), single-step synthesis from readily available starting materials makes this compound an efficient and economical building block for generating focused libraries of indole-2-carboxamide derivatives [6], [7]. It can be readily functionalized at the indole nitrogen or various positions on the aromatic ring to explore new chemical space around a privileged scaffold [8].

CNS Drug Discovery: Exploring the Indole-Piperazine Pharmacophore for Neurotransmitter Receptor Modulation

The compound's core structure, combining an indole and a 4-methylpiperazine moiety, is a known pharmacophore for central nervous system (CNS) targets, including serotonin and dopamine receptors [9], [10]. The unsubstituted scaffold serves as a foundational starting point for developing novel CNS probes and potential therapeutics, allowing medicinal chemists to systematically modify the structure to optimize for potency, selectivity, and brain penetration [11].

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